4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
Overview
Description
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound with the chemical formula C6H8N2O·HCl. It is also known by its IUPAC name: 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride . This compound has a molecular weight of approximately 160.6 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Investigations
- Synthesis Techniques : Oxazolo[5,4-b]pyridines, closely related to 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride, can be synthesized by heating specific compounds like iminophosphoranes and alkylideneoxazol-5(4H)-ones. This process may yield various products depending on the reaction conditions (Gelmi et al., 1992).
- Cyclisation Reactions : The compound is involved in cyclisation reactions leading to the formation of different structures like benzo[d]oxazole-2-carbonitrile and oxazolo[4,5-b]pyridine-2-carbonitrile, suggesting its versatility in chemical transformations (Kalogirou et al., 2015).
- Structural Analysis : Structural investigations of related compounds, including the use of two-dimensional NMR spectra, theoretical calculations, and X-ray crystallography, contribute to understanding the complex structural dynamics of such compounds (Forfar et al., 1999).
Chemical Properties and Reactivity
- Chemical and Physical Properties : Bicyclic systems with one bridgehead nitrogen atom, including oxazolo[4,5-b]pyridines, display a range of chemical and physical properties, reactivity, and synthesis methods, emphasizing their potential in organic and medicinal chemistry (Couty & Evano, 2008).
- Molecular Modeling and Antimicrobial Activity : Molecular modeling and antimicrobial activity studies of oxazolo[4,5-b]pyridine derivatives have demonstrated significant biological activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Celik et al., 2021).
Applications in Organic Synthesis
- Regioselective Metalation and Ligand Synthesis : The regioselective metalation of oxazolo[4,5-b]pyridin-2(3H)-one and its application in synthesizing corticotropin-releasing factor1 receptor ligands demonstrate its utility in preparing complex organic compounds (Hartz et al., 2005).
Photophysical and Vibrational Analysis
- Fluorescence Properties : Studies on the fluorescence properties of derivatives based on the oxazolo[4,5-b]pyridine ring indicate their potential as bases forming fluorescing cations, relevant for photophysical applications (Mac et al., 2007).
- Vibrational Spectroscopy : The temperature dependence of IR and Raman spectra of certain oxazolo[4,5-c]pyridine derivatives highlights their complex vibrational dynamics, which is valuable for understanding their structural properties (Dymińska et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVFGSQIBOVHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride | |
CAS RN |
1864051-65-9 | |
Record name | 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.